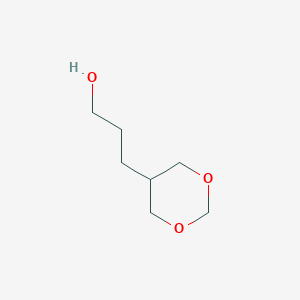
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzopyran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization to form the benzopyran core . The reaction conditions often require the use of solvents like acetonitrile and acidic media to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Known for its anti-inflammatory properties.
4-Methoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
2-Methoxyphenyl isocyanate: Employed as a protecting group in organic reactions.
Uniqueness
What sets 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate apart is its unique benzopyran core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89494-23-5 |
|---|---|
Fórmula molecular |
C22H18O9 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
[7,8-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-18-10-19(29-12(2)24)21(30-13(3)25)22-20(18)16(26)9-17(31-22)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
Clave InChI |
CNILDJMSVWKSAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


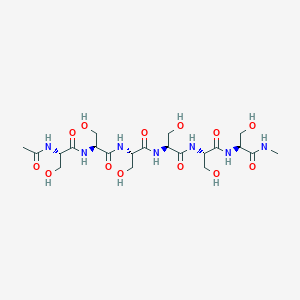
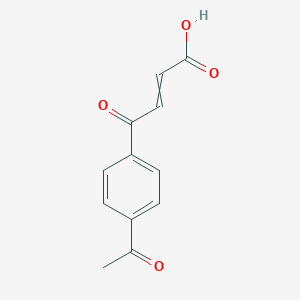
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
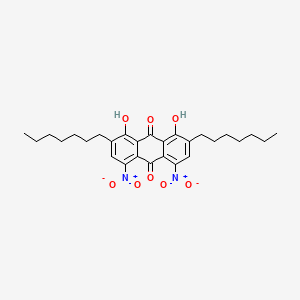
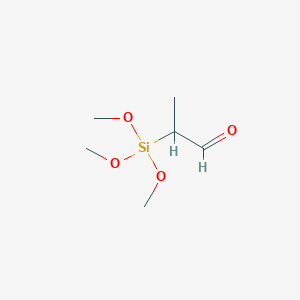
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
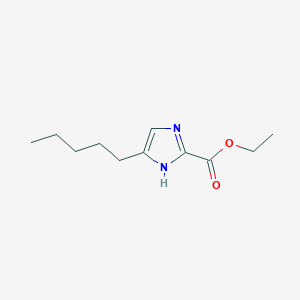
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
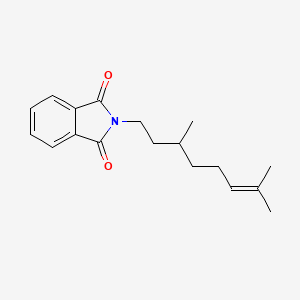
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
